1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione
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Overview
Description
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by hydroxylation and prenylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The prenyl side chain can undergo various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracene derivatives. These products have distinct chemical and physical properties that make them useful in different applications.
Scientific Research Applications
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The prenyl side chain enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxyanthraquinone: Lacks the prenyl side chain but shares similar chemical properties.
5-Prenylanthraquinone: Contains the prenyl side chain but lacks the hydroxyl groups.
1,2-Dihydroxy-9,10-anthraquinone: Similar structure but without the prenyl side chain.
Uniqueness
1,2-Dihydroxy-5-(3-methylbut-2-en-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl groups, ketone groups, and a prenyl side chain
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1,2-dihydroxy-5-(3-methylbut-2-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H16O4/c1-10(2)6-7-11-4-3-5-12-15(11)17(21)13-8-9-14(20)19(23)16(13)18(12)22/h3-6,8-9,20,23H,7H2,1-2H3 |
InChI Key |
FGOBHFHIDPMBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)C |
Origin of Product |
United States |
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